molecular formula C7H6F2 B1333485 3,4-Difluorotoluene CAS No. 2927-34-6

3,4-Difluorotoluene

Cat. No. B1333485
CAS RN: 2927-34-6
M. Wt: 128.12 g/mol
InChI Key: FZMPLKVGINKUJZ-UHFFFAOYSA-N
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Description

3,4-Difluorotoluene, also known as 1,2-Difluoro-4-methylbenzene, is a colorless to light yellow liquid . It has a molecular formula of C7H6F2 and a molecular weight of 128.12 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 3,4-Difluorotoluene consists of a benzene ring with two fluorine atoms and one methyl group attached to it . The fluorine atoms are located at the 3rd and 4th positions, and the methyl group is at the 1st position .


Physical And Chemical Properties Analysis

3,4-Difluorotoluene has a boiling point of 110-113 °C and a density of 1.12 g/mL at 25 °C . Its refractive index is 1.45 . It is insoluble in water .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 3,4-Difluorotoluene, focusing on unique applications:

Pharmaceutical Research Intermediate

This compound is utilized as an intermediate in pharmaceutical research. It plays a role in the synthesis of new compounds during the drug development process .

Safety and Hazards

3,4-Difluorotoluene is a flammable liquid and vapor . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective gloves, clothing, and eye/face protection should be worn when handling this chemical . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,2-difluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMPLKVGINKUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369894
Record name 3,4-Difluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluorotoluene

CAS RN

2927-34-6
Record name 3,4-Difluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluorotoluene
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Synthesis routes and methods I

Procedure details

As shown in the above reaction, a mixture of 4-chloro-1-methyl-4,5,5-trifluorocyclohexene (IIIa) and 5-chloro-1-methyl-4,4,5-trifluorocyclohexene (IIIb) is prepared by reacting chlorotrifluoroethylene (CTFE) (I) and isoprene (II) at temperature range of 390 to 480° C. through continuous vapor phase condensation in a flow reactor and distilling the resultant. The mixture is dehydrohalogenated in the presence of alkali metal hydroxide and a phase transition catalyst to form 3,4-difluorotoluene (IV). The 3,4-difluorotoluene is reacted with chlorine gas in the presence of catalysts consisting of ferro-shaving and ferric chloride at temperature range of -10 to 40° C. without using any organic solvent to form 2-chloro-4,5-difluorotoluene (V). The 2-chloro-4,5-difluorotoluene is photo-reacted with chlorine gas under a lighting mercury lamp at temperature range of 80 to 140° C. without using any organic solvent to form 2-chloro-4,5-difluorobenzotrichloride (VI). The 2-chloro-4,5-difluorobenzotrichloride is reacted with aqueous acid solution at temperature range of 35 to 80° C. without using any organic solvent to give 2-chloro-4,5-difluorobenzoic acid (VII). The 2-chloro-4,5-difluorobenzoyl chloride (VIII) according to the present invention is prepared by reacting 2-chloro-4,5-difluorobenzotrichloride (VI) with zinc oxide.
Name
4-chloro-1-methyl-4,5,5-trifluorocyclohexene
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reactant
Reaction Step One
Name
5-chloro-1-methyl-4,4,5-trifluorocyclohexene
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a stirred mixture of 4-chloro-1-methyl-4,5,5-trifluorocyclohexene and 5-chloro-1-methyl-4,4,5-trifluorocyclohexene (1.20 kg) prepared in Example 1 was added 42 g of benzyltriethylammonium chloride, and then the reaction mixture was heated to 85° C. followed by slowly adding 2.15 kg of 50% aqueous sodium hydroxide solution over 4.5 hours. The reaction mixture was stirred for an additional 1.5 hours at 90° C. and then the resultant was purified by steam distillation followed by separating the aqueous layer. The organic layer was dried with 32 g of calcium chloride, and then 0.64 kg of the desired product was collected by fractional distillation at temperature range of 112° C. as a colorless liquid.
Name
4-chloro-1-methyl-4,5,5-trifluorocyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-chloro-1-methyl-4,4,5-trifluorocyclohexene
Quantity
1.2 kg
Type
reactant
Reaction Step One
Quantity
2.15 kg
Type
reactant
Reaction Step Two
Quantity
42 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure and spectroscopic data available for 3,4-Difluorotoluene?

A1: While the provided abstracts don't offer specific spectroscopic data, we know that 3,4-Difluorotoluene is a toluene derivative where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3rd and 4th positions.

    Q2: Is there a cost-effective method to synthesize 3,4-Difluorobenzonitrile, a compound closely related to 3,4-Difluorotoluene?

    A2: Yes, research suggests that using 3,4-Dichlorobenzonitrile as a starting material presents an economically viable route for the synthesis of 3,4-Difluorobenzonitrile []. This method is considered particularly suitable for industrial-scale production of cyhalofop-butyl, a herbicide for which 3,4-Difluorobenzonitrile is a key intermediate.

    Q3: Are there any alternative synthetic routes to 1,2-difluorobenzenes that involve 3,4-Difluorotoluene as an intermediate?

    A3: While the provided abstracts don't directly address 3,4-Difluorotoluene in this context, one paper describes a two-step regioselective synthesis of 1,2-difluorobenzenes starting from chlorotrifluoroethylene and buta-1,3-dienes []. It is possible that further research might explore whether 3,4-Difluorotoluene could serve as a potential intermediate in similar or modified synthetic pathways for 1,2-difluorobenzenes.

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